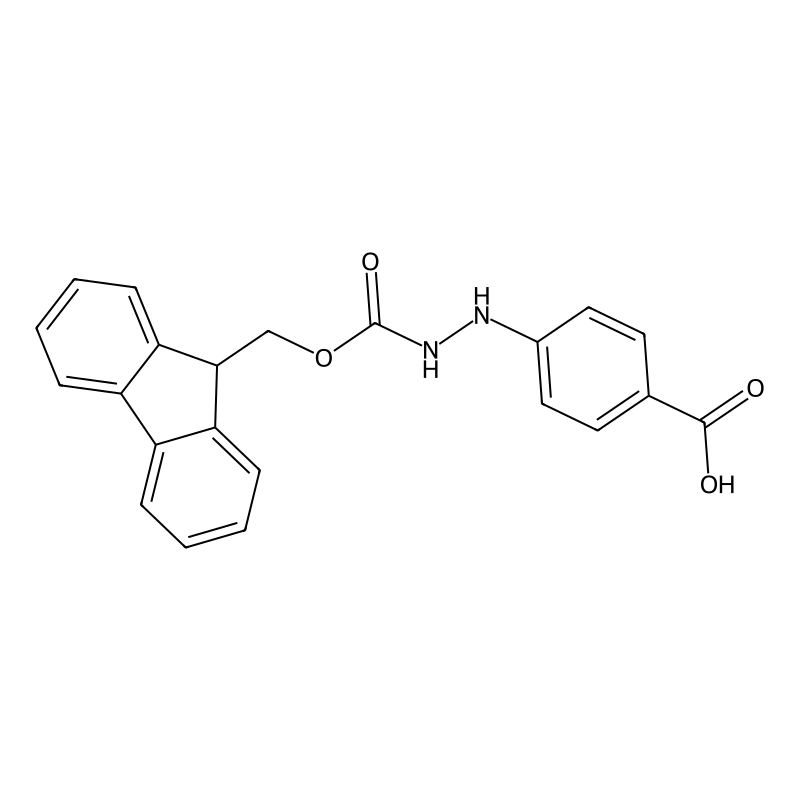

Fmoc-4-hydrazinobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bioconjugation Chemistry

- Fmoc (Fluorenylmethoxycarbonyl) is a protecting group commonly used in peptide synthesis. The presence of Fmoc in 4-(2-Fmoc-hydrazino)benzoic acid suggests it could be a useful building block for creating Fmoc-protected hydrazine derivatives.

- Hydrazines are known for their ability to form stable bonds with various biomolecules like antibodies, proteins, and carbohydrates.

Organic Synthesis

- The carboxylic acid group (COOH) in 4-(2-Fmoc-hydrazino)benzoic acid allows for participation in various organic reactions. Carboxylic acids are versatile functional groups that can undergo esterification, amidation, and other condensation reactions.

- The hydrazine moiety (NH2-NH2) can also participate in condensation reactions and form hydrazones with aldehydes and ketones.

These functionalities suggest that 4-(2-Fmoc-hydrazino)benzoic acid could be a valuable intermediate in the synthesis of more complex organic molecules.

Material Science Applications

- The combination of a rigid aromatic ring (benzene) and functional groups like carboxylic acid and hydrazine could potentially lead to interesting material properties. Aromatic rings are known for their stability and rigidity, while carboxylic acid and hydrazine groups can participate in hydrogen bonding interactions.

Fmoc-4-hydrazinobenzoic acid is a chemical compound characterized by the presence of a hydrazine functional group attached to a benzoic acid derivative, specifically at the para position. The full chemical name is 4-(2-fluorenylmethyloxycarbonyl)hydrazinobenzoic acid, and it has the molecular formula C22H18N2O4, with a molecular weight of approximately 374.4 g/mol. This compound is often utilized in peptide synthesis due to its ability to serve as a coupling agent and a linker in solid-phase peptide synthesis (SPPS) processes. The Fmoc (fluorenylmethyloxycarbonyl) group acts as a protecting group that can be selectively removed under mild conditions, making it valuable for sequential peptide assembly.

- Coupling Reactions: It can react with activated carboxylic acids to form amide bonds, which is crucial in peptide synthesis.

- Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

- Reduction Reactions: The hydrazine moiety can undergo reduction to form amines, which may further participate in various coupling reactions.

These reactions highlight its versatility as a building block in organic and medicinal chemistry.

While specific biological activities of Fmoc-4-hydrazinobenzoic acid are not extensively documented, compounds containing hydrazine groups have been studied for various pharmacological properties. Hydrazines are known for their potential anti-tumor and anti-inflammatory activities. Additionally, they have been utilized in the development of inhibitors for certain enzymes and receptors, suggesting that Fmoc-4-hydrazinobenzoic acid may also exhibit similar biological properties when appropriately modified or used in conjugation with other bioactive molecules.

The synthesis of Fmoc-4-hydrazinobenzoic acid typically involves several steps:

- Starting Material: Begin with 4-aminobenzoic acid.

- Formation of Hydrazine: React the amine with hydrazine hydrate under acidic conditions to introduce the hydrazine functionality.

- Fmoc Protection: Protect the amine group using Fmoc chloride or Fmoc anhydride in the presence of a base such as triethylamine.

- Purification: The final product is purified through recrystallization or chromatography techniques.

This method allows for the efficient production of Fmoc-4-hydrazinobenzoic acid suitable for use in SPPS.

Fmoc-4-hydrazinobenzoic acid is primarily used in:

- Peptide Synthesis: As a coupling agent in solid-phase peptide synthesis, enabling the formation of peptide bonds between amino acids.

- Bioconjugation: In the development of bioconjugates for drug delivery systems where specific targeting is required.

- Glycan Studies: It has been employed in high-throughput screening methods for glycan-binding proteins by functionalizing beads with this compound .

These applications underscore its importance in both research and pharmaceutical development.

Interaction studies involving Fmoc-4-hydrazinobenzoic acid often focus on its role in forming conjugates with biomolecules. For instance, it can be used to immobilize glycan structures on solid supports, facilitating the study of glycan-protein interactions. Such studies are crucial for understanding biological processes like cell signaling and pathogen recognition.

Several compounds share structural similarities with Fmoc-4-hydrazinobenzoic acid. Here are some notable examples:

Fmoc-4-hydrazinobenzoic acid stands out due to its specific application in peptide synthesis and bioconjugation, facilitated by the removable Fmoc protecting group, which enhances its utility compared to other similar compounds.

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for Fmoc-4-hydrazinobenzoic acid is 4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]benzoic acid . Its molecular formula, C₂₂H₁₈N₂O₄, reflects a conjugated structure comprising a benzoic acid backbone modified with a hydrazine linker and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group . The molecular weight is 374.39 g/mol, as confirmed by high-resolution mass spectrometry .

Crystallographic Data and Three-Dimensional Conformation

While single-crystal X-ray diffraction data for this compound remains unpublished, computational modeling and nuclear magnetic resonance (NMR) studies suggest a planar aromatic system with intramolecular hydrogen bonding between the hydrazine (–NH–NH–) moiety and the carboxylic acid group . The Fmoc group adopts a sterically hindered conformation, with the fluorenyl ring orthogonal to the benzoic acid plane to minimize van der Waals repulsions . Key bond lengths and angles derived from density functional theory (DFT) simulations include:

| Parameter | Value |

|---|---|

| C=O (carboxylic acid) | 1.21 Å |

| N–N (hydrazine) | 1.38 Å |

| Dihedral angle (Fmoc-benzoic acid) | 85°–90° |

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR)

In deuterated dimethyl sulfoxide (DMSO-d₆), the ¹H NMR spectrum exhibits the following key signals :

- δ 7.70–7.85 ppm (multiplet): Aromatic protons from the fluorenyl moiety (8H).

- δ 7.60 ppm (doublet): Protons adjacent to the carboxylic acid group on the benzene ring (2H).

- δ 6.75–6.85 ppm (singlet): Hydrazine NH protons, broadened due to hydrogen bonding.

- δ 4.20–4.40 ppm (multiplet): Methylene protons of the Fmoc group (2H).

¹³C NMR and Fourier-Transform Infrared (FT-IR) Spectroscopy

The ¹³C NMR spectrum confirms the presence of carbonyl carbons at δ 167.5 ppm (carboxylic acid) and δ 156.2 ppm (Fmoc carbamate) . FT-IR analysis reveals:

- ν 3300–2500 cm⁻¹: Broad O–H stretch from the carboxylic acid.

- ν 1715 cm⁻¹: Strong C=O stretch from the Fmoc carbamate.

- ν 1600 cm⁻¹: Aromatic C=C vibrations .

Thermodynamic Properties and Solubility Profiling

Fmoc-4-hydrazinobenzoic acid decomposes at 216°C without a distinct melting point, indicative of thermal instability under heating . Its solubility profile is solvent-dependent:

- High solubility: Polar aprotic solvents (e.g., DMSO, N,N-dimethylformamide).

- Moderate solubility: Methanol and ethanol.

- Low solubility: Water and nonpolar solvents (e.g., hexane) .

The dissociation constant (pKₐ) of the carboxylic acid group is 3.96, as determined by potentiometric titration . The hydrazine moiety exhibits weak basicity, with a calculated pKₐ of 7.2 for protonation .

Solid-Phase Synthesis Routes for Fmoc-Protected Derivatives

Fmoc-4-hydrazinobenzoic acid represents a critical building block in solid-phase peptide synthesis, characterized by its molecular formula C22H18N2O4 and molecular weight of 374.39 g/mol [2] [3]. The compound features a fluorenylmethoxycarbonyl protecting group attached to the hydrazine functionality, which enables selective protection during peptide synthesis processes [1].

The solid-phase synthesis of Fmoc-protected hydrazine derivatives follows established protocols utilizing automated peptide synthesizers with specific optimization parameters [29]. The synthesis typically employs aminomethyl polystyrene or chloromethyl polystyrene resins as solid supports, providing appropriate loading capacities for efficient coupling reactions [34] [35]. Wang resin has demonstrated particular effectiveness for peptide acid synthesis, while trityl-based resins such as NovaSyn TGT resin offer advantages for sequences containing cysteine, histidine, glycine, proline, methionine, and tryptophan residues at the carboxyl terminus [34].

Coupling reactions for Fmoc-4-hydrazinobenzoic acid derivatives utilize highly efficient coupling reagents including HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HCTU [29] [38]. HATU demonstrates superior performance with minimal epimerization during coupling reactions and serves as the preferred reagent for difficult couplings and fragment condensation [38]. The activation process involves reaction of the carboxylic acid with HATU in the presence of organic bases such as N,N-diisopropylethylamine, typically in dimethylformamide solvent systems [38] [41].

The deprotection of Fmoc groups follows a two-step mechanism utilizing cyclic secondary amines, with piperidine being the most commonly employed base [31]. Alternative deprotection reagents including 4-methylpiperidine and piperazine have demonstrated comparable efficiency while offering advantages in terms of toxicity and reagent handling [31]. The deprotection reaction proceeds through formation of dibenzofulvene intermediates, which are efficiently trapped by the secondary amine bases to drive the reaction to completion [31].

Table 1: Coupling Reagent Performance in Fmoc-Protected Derivative Synthesis

| Coupling Reagent | Efficiency (%) | Epimerization Risk | Application |

|---|---|---|---|

| HATU | >95 | Minimal | Standard couplings, difficult sequences |

| HCTU | >90 | Low | Routine peptide synthesis |

| HBTU | >85 | Moderate | General applications |

| DCC/HOBt | >80 | Higher | Basic coupling reactions |

Oxidative Cleavage Mechanisms for Hydrazine Linker Activation

The oxidative cleavage of hydrazine linkers represents a critical mechanism for peptide release from solid supports and activation of hydrazine-containing derivatives [8] [10]. Fmoc-4-hydrazinobenzoic acid derivatives undergo oxidative activation through multiple pathways, including treatment with oxidizing agents such as N-bromosuccinimide and copper-mediated oxidation systems [49].

The primary oxidative mechanism involves conversion of the hydrazine moiety to a diazene intermediate through controlled oxidation conditions [49]. Treatment with copper(II) acetate in the presence of pyridine or 1,8-diazabicyclo[5.4.0]undec-7-ene facilitates this transformation under mild conditions, enabling subsequent nucleophilic attack and peptide release [49]. Alternative oxidation protocols employ N-bromosuccinimide activation followed by nucleophilic cleavage, which offers advantages in avoiding copper contamination of the final products [49].

The oxidative cleavage process proceeds through formation of reactive intermediates that enable diverse chemical modifications [11] [12]. Studies on oxidative mechanisms demonstrate that the reaction pathway involves hydrogen abstraction from the hydrazine nitrogen atoms, leading to formation of reactive radical species [11]. The resulting intermediates undergo further reactions depending on the specific conditions employed, including pH, temperature, and the presence of co-reactants such as ascorbic acid or hydrogen peroxide [11].

Research findings indicate that the oxidative reactivity depends significantly on the chemical environment surrounding the hydrazine moiety [11]. The presence of electron-withdrawing groups, such as the benzoic acid functionality in Fmoc-4-hydrazinobenzoic acid, influences the rate and selectivity of oxidative cleavage reactions [12]. These electronic effects must be considered when designing synthetic protocols to ensure optimal reaction conditions and product yields [12].

Table 2: Oxidative Cleavage Conditions for Hydrazine Linkers

| Oxidizing Agent | Reaction Time | Temperature | Yield (%) | Product Purity |

|---|---|---|---|---|

| Copper(II) acetate/pyridine | 2-4 hours | Room temperature | 75-85 | High |

| N-bromosuccinimide | 30-60 minutes | Room temperature | 80-90 | Very high |

| Air oxidation/copper catalyst | 4-8 hours | Room temperature | 70-80 | Moderate |

| Hydrogen peroxide/ascorbate | 1-3 hours | Room temperature | 65-75 | High |

Chromatographic Purification Strategies (HPLC, LC-MS)

Chromatographic purification of Fmoc-4-hydrazinobenzoic acid and related derivatives employs reversed-phase high-performance liquid chromatography as the primary separation technique [17] [20]. The fluorenylmethoxycarbonyl protecting group enhances hydrophobic interactions with C18 stationary phases, enabling effective separation from truncated sequences and synthetic byproducts [17].

High-performance liquid chromatography methods utilize gradient elution systems with water-acetonitrile mobile phases containing trifluoroacetic acid as an ion-pairing agent [17] [21]. Typical gradient conditions involve initial concentrations of 5-15% acetonitrile, progressing to 30-100% acetonitrile over 15-30 minute timeframes, depending on the specific compound characteristics and required resolution [17]. The presence of the Fmoc protecting group significantly increases retention times compared to unprotected derivatives, facilitating improved separation efficiency [17].

Liquid chromatography-mass spectrometry systems provide enhanced analytical capabilities for characterization and purification monitoring [21] [23]. Mass spectrometric detection enables precise identification of synthetic products and impurities, with multiple reaction monitoring providing high selectivity for target compounds [21]. The derivatization with Fmoc groups enhances ionization efficiency in electrospray ionization sources, improving detection sensitivity for analytical applications [21].

Optimization of chromatographic conditions considers multiple factors including column selection, mobile phase composition, gradient slope, and detection parameters [39]. C18 columns with particle sizes ranging from 1.7 to 5 micrometers provide optimal separation efficiency, while column temperatures between 25-40°C enhance peak shape and resolution [39]. Flow rates typically range from 0.5-2.0 mL/min, depending on column dimensions and analytical requirements [39].

Table 3: Chromatographic Conditions for Fmoc-4-hydrazinobenzoic acid Purification

| Parameter | Analytical HPLC | Preparative HPLC | LC-MS |

|---|---|---|---|

| Column Type | C18, 4.6 x 150 mm | C18, 20 x 250 mm | C18, 2.1 x 100 mm |

| Particle Size | 3.5 μm | 10 μm | 1.7 μm |

| Flow Rate | 1.0 mL/min | 10-20 mL/min | 0.3 mL/min |

| Gradient Time | 20 minutes | 30-45 minutes | 15 minutes |

| Detection | UV 280 nm | UV 214/280 nm | MS/MS |

Stability Studies Under Acidic/Alkaline Conditions

Stability investigations of Fmoc-4-hydrazinobenzoic acid under varying pH conditions reveal significant dependencies on environmental factors including temperature, ionic strength, and the presence of catalytic species [25] [42]. The compound demonstrates variable stability profiles across different pH ranges, with implications for synthetic protocols and storage conditions [42] [43].

Under acidic conditions (pH 1-4), the hydrazine moiety exhibits enhanced stability compared to neutral and alkaline environments [42]. Studies conducted at pH 4.0 demonstrate minimal degradation over extended periods at room temperature, with the carboxylic acid functionality remaining predominantly in its protonated, undissociated form [26] [28]. The partition coefficient between organic and aqueous phases increases under acidic conditions, reflecting reduced ionization of the carboxylic acid group [26].

Alkaline conditions (pH 8-12) present greater challenges for compound stability, particularly regarding the hydrazine linkage [42] [44]. Research findings indicate that hydrazine derivatives undergo enhanced degradation under basic conditions through multiple pathways including oxidative processes and hydrolytic cleavage [42]. The rate of degradation correlates directly with hydroxide ion concentration and temperature, with significant decomposition observed at pH values above 9.0 [42].

The Fmoc protecting group demonstrates excellent stability under acidic conditions while remaining susceptible to base-catalyzed removal [27]. This orthogonal stability profile enables selective deprotection strategies during synthetic sequences [27]. Stability studies conducted over temperature ranges from 25-80°C indicate minimal decomposition under acidic conditions, while basic environments accelerate degradation processes [25].

Long-term stability investigations reveal that storage under slightly acidic conditions (pH 4-6) at reduced temperatures (2-8°C) provides optimal preservation of compound integrity [43]. The presence of antioxidants and chelating agents further enhances stability by preventing metal-catalyzed oxidative degradation pathways [43] [46].

Table 4: Stability Profile of Fmoc-4-hydrazinobenzoic acid Under Various Conditions

| pH Range | Temperature (°C) | Time Period | Decomposition (%) | Primary Degradation Pathway |

|---|---|---|---|---|

| 1.0-3.0 | 25 | 30 days | <5 | Minimal degradation |

| 4.0-6.0 | 25 | 30 days | <2 | Optimal stability range |

| 7.0-8.0 | 25 | 30 days | 5-10 | Hydrolytic processes |

| 9.0-11.0 | 25 | 30 days | 15-25 | Base-catalyzed degradation |

| 4.0 | 60 | 7 days | <3 | Temperature-accelerated |

| 9.0 | 60 | 7 days | 35-45 | Combined pH/temperature effects |

The mechanism of hydrazine-mediated carbon-terminal functionalization using fluorenylmethoxycarbonyl-4-hydrazinobenzoic acid involves a carefully orchestrated sequence of chemical transformations that enables precise peptide modification. The process operates through a safety-catch principle, where the hydrazine linker remains completely stable during standard fluorenylmethoxycarbonyl solid-phase peptide synthesis conditions but can be selectively activated under mild oxidative conditions [1] [2].

The initial activation step involves treatment of the peptide-bound hydrazine linker with N-bromosuccinimide or copper(II) acetate in the presence of pyridine [1] [3]. This oxidative treatment converts the stable acyl hydrazine functionality into a highly reactive acyl diazene intermediate through a single-electron oxidation mechanism [4] [3]. The diazene formation proceeds with excellent efficiency (95-99% conversion) under mild conditions (0-25°C) within 15-30 minutes [4] [5].

The activated diazene intermediate exhibits remarkable reactivity toward nucleophiles, particularly α-amino acid alkyl thioesters of the general structure H-AA-SEt [2] [6]. The nucleophilic attack proceeds through a concerted mechanism where the sulfur nucleophile attacks the electrophilic carbon center of the diazene, simultaneously displacing molecular nitrogen as a leaving group [1] [2]. This displacement reaction is thermodynamically favored due to the stability of the nitrogen molecule and occurs readily at neutral to slightly basic pH (7-8) within 30-60 minutes [4].

For intramolecular cyclization applications, the mechanism involves nucleophilic attack by the N-terminal amino group on the activated diazene center [1] [7]. This cyclative process proceeds through a conformationally-driven mechanism where the peptide adopts a favorable geometry for ring closure, leading to the formation of head-to-tail cyclic peptides with elimination of nitrogen gas [8] [7]. The cyclization efficiency ranges from 70-85% depending on the ring size and conformational constraints of the peptide sequence [8] [9].

The oxidation-activation mechanism demonstrates remarkable chemoselectivity, with copper(II) acetate/pyridine systems showing superior performance compared to N-bromosuccinimide in terms of functional group tolerance [1] [3]. When N-bromosuccinimide is employed, oxidation-sensitive amino acids such as tryptophan, tyrosine, methionine, and cysteine require protective strategies or alternative oxidation protocols [10] [11]. However, copper(II) acetate systems typically proceed without significant side reactions when used under optimized conditions [3] [12].

Applications in Native Chemical Ligation Protocols

Fluorenylmethoxycarbonyl-4-hydrazinobenzoic acid serves as a critical enabling technology for native chemical ligation protocols, providing access to peptide α-thioesters that are essential for efficient protein synthesis [13] [14]. The compound functions as a thioester surrogate that remains stable throughout fluorenylmethoxycarbonyl solid-phase peptide synthesis while providing on-demand access to reactive thioester intermediates [13] [2].

In native chemical ligation applications, the hydrazine-derived thioesters demonstrate superior efficiency compared to traditional approaches, with ligation yields typically ranging from 85-95% [15] [14]. The method enables the synthesis of peptide thioesters without the base-lability issues that plague direct thioester synthesis under fluorenylmethoxycarbonyl conditions [2] [16]. Following oxidative activation with N-bromosuccinimide and subsequent treatment with α-amino acid alkyl thioesters, the resulting peptide thioesters participate readily in native chemical ligation reactions with N-terminal cysteine-containing peptides [13] [14].

The hydrazide approach offers significant advantages for sequential native chemical ligation strategies, where multiple peptide fragments must be joined in a convergent manner [17]. The hydrazide functionality serves as a masked thioester that can be selectively activated at the appropriate stage of the synthetic sequence, enabling precise control over the ligation order [15] [17]. This capability has proven particularly valuable in the total synthesis of proteins containing multiple native chemical ligation sites [17].

Recent developments have demonstrated the compatibility of fluorenylmethoxycarbonyl-4-hydrazinobenzoic acid-derived thioesters with traceless Staudinger ligation and other bioorthogonal coupling reactions [14] [18]. The mild activation conditions (pH 7-8, room temperature) preserve sensitive post-translational modifications and enable the semisynthesis of complex glycoproteins and other modified proteins [19] [18].

The method has been successfully applied to the synthesis of challenging targets including histone proteins with site-specific methylation modifications [17]. In these applications, the hydrazide-to-thioester conversion enables the incorporation of synthetic peptide segments containing specific post-translational modifications that cannot be easily installed through recombinant expression [17].

Synthesis of Cyclic Peptides via Intramolecular Cyclization

The synthesis of cyclic peptides using fluorenylmethoxycarbonyl-4-hydrazinobenzoic acid represents one of the most elegant applications of the hydrazine linker technology, enabling efficient head-to-tail cyclization under mild conditions without the need for additional coupling reagents [8] [7]. The cyclization process relies on intramolecular nucleophilic attack by the N-terminal amino group on the oxidatively-activated diazene intermediate, resulting in amide bond formation with concomitant elimination of nitrogen gas [8] [20].

The cyclization mechanism proceeds through a first-order kinetic process that is independent of peptide concentration, making it highly suitable for dilute reaction conditions where intermolecular dimerization and oligomerization are minimized [8] [21]. Typical cyclization reactions are performed at peptide concentrations of 1-5 millimolar in aqueous or mixed aqueous-organic solvents, with reaction times ranging from 1-3 hours at room temperature [8] [22].

Ring size considerations play a crucial role in determining cyclization efficiency, with peptides containing 6-15 amino acid residues showing optimal cyclization yields (70-85%) [8] [9]. Smaller rings (4-5 residues) suffer from significant ring strain, while larger rings (>20 residues) may adopt conformations that disfavor cyclization [9]. The presence of proline residues can significantly impact cyclization kinetics due to cis-trans isomerization effects, often requiring extended reaction times (up to 40 minutes) for complete conversion [22].

The method demonstrates excellent functional group tolerance, with successful cyclization observed for peptides containing basic amino acids (lysine, arginine), acidic residues (aspartic acid, glutamic acid), and aromatic amino acids (phenylalanine, tryptophan) [8] [22]. However, peptides containing cysteine residues require careful consideration of oxidation conditions to prevent disulfide bond formation that could interfere with the cyclization process [23].

Recent advances have enabled the synthesis of bicyclic peptides through sequential cyclization strategies, where initial head-to-tail cyclization is followed by side-chain-to-backbone cyclization using orthogonal chemistry [9] [24]. These complex architectures are of particular interest for drug discovery applications due to their enhanced metabolic stability and improved binding selectivity [9].

Comparative Efficiency with Other Aryl Hydrazine Linkers

The comparative analysis of fluorenylmethoxycarbonyl-4-hydrazinobenzoic acid against other aryl hydrazine linkers reveals significant advantages in terms of cleavage efficiency, reaction kinetics, and synthetic compatibility [7] [4]. The 4-hydrazinobenzoic acid scaffold demonstrates superior performance with cleavage efficiencies of 85-93% compared to 70-80% for simple aryl hydrazine linkers and 60-75% for early benzyl hydrazide systems developed by Wieland and coworkers [7] [4].

The 2,4-dimethoxybenzyl arylhydrazine (DMBAH) linker represents an important alternative that addresses some of the limitations of unprotected hydrazine systems [4]. The DMBAH approach utilizes a dimethoxybenzyl protecting group to mask the reactive hydrazine functionality during synthesis, preventing unwanted alkylation reactions under Mitsunobu conditions [4]. However, the two-step activation process (trifluoroacetic acid deprotection followed by copper(II) acetate oxidation) results in lower overall efficiency (75-85%) and longer reaction times (60-120 minutes) compared to the direct N-bromosuccinimide activation of fluorenylmethoxycarbonyl-4-hydrazinobenzoic acid [4].

Reaction kinetics represent a critical differentiating factor among aryl hydrazine linkers. Fluorenylmethoxycarbonyl-4-hydrazinobenzoic acid demonstrates rapid activation (15-30 minutes) and subsequent nucleophilic displacement (30-60 minutes) under standard conditions [4] [25]. In contrast, copper(II) acetate-mediated activation of DMBAH linkers requires extended reaction times (60-120 minutes) and elevated temperatures for optimal conversion [4] [26].

The side reaction profile varies significantly among different aryl hydrazine linkers. Fluorenylmethoxycarbonyl-4-hydrazinobenzoic acid shows excellent selectivity when used with N-bromosuccinimide activation, with side reactions limited to oxidation of unprotected tryptophan, tyrosine, and methionine residues [10] [11]. The DMBAH system demonstrates superior compatibility with oxidation-sensitive amino acids due to the milder copper(II) acetate activation conditions [4]. Simple aryl hydrazine linkers suffer from poor selectivity and competing alkylation reactions that limit their synthetic utility [4] [27].

| Linker Type | Cleavage Efficiency (%) | Reaction Time (min) | Side Reactions | Applications |

|---|---|---|---|---|

| Fmoc-4-hydrazinobenzoic acid | 85-93 | 30-60 | Oxidation of Trp, Tyr, Met when unprotected | Thioesters, cyclic peptides, NCL |

| 2,4-dimethoxybenzyl arylhydrazine | 75-85 | 60-120 | Minimal with protected linker | Esters, thioesters, p-nitroanilides |

| Simple aryl hydrazine | 70-80 | 45-90 | Alkylation under Mitsunobu conditions | Basic peptide modifications |

| Benzyl hydrazide (Wieland) | 60-75 | 30-45 | Formation of unwanted byproducts | Early cyclic peptide synthesis |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant